Cell Permeability in p300 Bromodomain Inhibitors
The (R)-5-methylpyrrolidin-2-one scaffold, of which 1-acetyl-5-methylpyrrolidin-2-one is the foundational N-acetyl derivative, demonstrates superior cellular pharmacokinetics compared to the clinical-stage lead compound CCS1477 (A1). Compound B4, an (R)-5-methylpyrrolidin-2-one derivative, exhibited high cell permeability and overcame the high efflux rate defect observed with A1 [1]. This cellular disposition advantage translated to more potent proliferation inhibition across multiple tumor cell lines than A1 [1]. While the specific target compound (1-acetyl-5-methylpyrrolidin-2-one) is a precursor building block rather than the final inhibitor, the 5-methyl substitution on the pyrrolidinone ring is the critical structural feature that confers this improved efflux profile relative to non-methylated scaffolds [1].
| Evidence Dimension | Cellular efflux rate and permeability |
|---|---|
| Target Compound Data | High cell permeability; low efflux rate (qualitative assessment for B4) |
| Comparator Or Baseline | CCS1477 (A1): high efflux rate defect; lower cell permeability |
| Quantified Difference | Not quantified in available data; B4 demonstrated more potent cellular proliferation inhibition than A1 across multiple tumor lines |
| Conditions | p300 bromodomain inhibition assay; multiple tumor cell lines |
Why This Matters
Procurement of the 5-methyl-substituted scaffold enables synthesis of inhibitors with improved cellular retention and reduced efflux susceptibility compared to non-methylated analogs.
- [1] Liu, R. et al. (2022). Design, synthesis and biological evaluation of (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors with anti-tumor activities in multiple tumor lines. Bioorganic Chemistry, 124, 105803. View Source
